molecular formula C25H21ClN6O2 B2751679 2-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540503-69-3

2-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2751679
CAS RN: 540503-69-3
M. Wt: 472.93
InChI Key: MRBYPCODFVEWHJ-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Cancer Research

This compound’s structure suggests potential as a kinase inhibitor , which could be valuable in cancer research. Kinase inhibitors are a type of targeted cancer therapy that can block certain enzymes (kinases) involved in the growth and spread of cancer cells. The triazolopyrimidine core is particularly interesting because it resembles the structure of adenosine triphosphate (ATP), and thus, it may compete with ATP for binding sites on kinases .

Drug Discovery

The presence of multiple aromatic rings and a carboxamide group indicates that this compound could serve as a lead structure in drug discovery. It could be modified to enhance its properties, such as solubility, potency, and selectivity for the development of new therapeutic agents .

Molecular Probes

Due to its unique structural features, this compound could be used to create molecular probes. These probes can bind to specific biological targets, allowing researchers to track or quantify biological processes, which is crucial in understanding disease mechanisms and drug interactions .

Photothermal Therapy

Compounds with similar structures have been studied for their photothermal conversion abilities. This compound could potentially be engineered for use in photothermal therapy, a treatment that involves converting light into heat to kill cancer cells .

Material Science

The rigid and planar structure of this compound makes it a candidate for the development of new materials, such as organic semiconductors or components in light-emitting diodes (LEDs). Its aromatic system could facilitate charge transfer, which is essential in electronic devices .

Biological Studies

The compound’s ability to interact with various biological molecules could make it useful in studying protein-ligand interactions. This can help in understanding the binding affinities and structural conformations of biological molecules, which is fundamental in biochemistry and pharmacology .

Future Directions

The future directions for this compound could involve further exploration of its potential antiviral and antimicrobial activities . Additionally, modifications to its structure, such as the inclusion of a piperazine subunit or thioamide group, could be investigated to enhance its bioactivity .

properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-19-7-3-4-8-20(19)34-2)22(17-6-5-13-27-14-17)32-25(28-15)30-23(31-32)16-9-11-18(26)12-10-16/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBYPCODFVEWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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